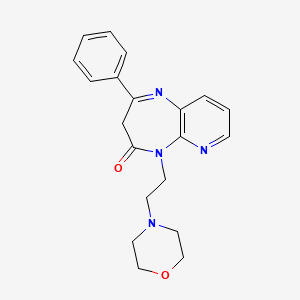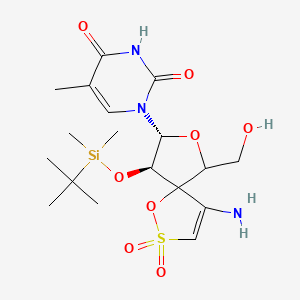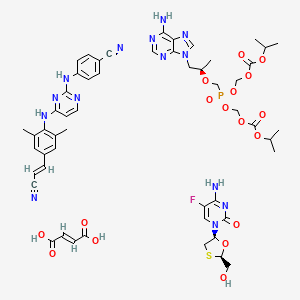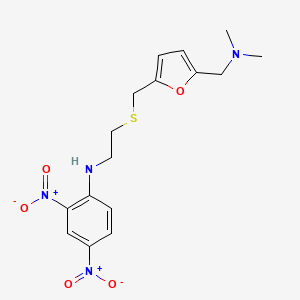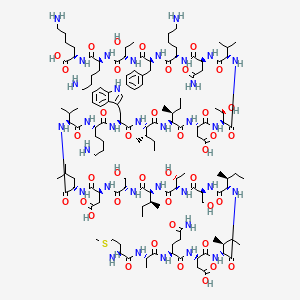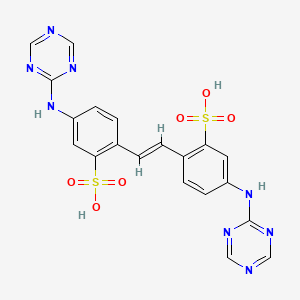
f-16(Pesticide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
F-16 is a pesticide used to control a variety of pests in agricultural settings. Pesticides like F-16 are essential for maintaining crop yields and ensuring food security by protecting crops from insects, weeds, and diseases. The compound is known for its effectiveness and relatively low toxicity to non-target organisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of F-16 involves several chemical reactions, typically starting with the preparation of the core structure, followed by functionalization to introduce the active pesticidal groups. Common synthetic routes include:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Acylation: Introduction of acyl groups to form amides or esters.
Industrial Production Methods
Industrial production of F-16 involves large-scale chemical synthesis using batch or continuous flow reactors. The process includes:
Raw Material Preparation: Purification and preparation of starting materials.
Reaction: Conducting the chemical reactions under controlled conditions (temperature, pressure, and pH).
Purification: Isolation and purification of the final product using techniques like crystallization, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
F-16 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of F-16 include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acylating Agents: Acetyl chloride, benzoyl chloride.
Major Products
The major products formed from these reactions include various derivatives of F-16 with different functional groups, enhancing its pesticidal properties.
Aplicaciones Científicas De Investigación
F-16 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on pest physiology and biochemistry.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new pesticides and agrochemicals.
Mecanismo De Acción
F-16 exerts its pesticidal effects by targeting specific molecular pathways in pests. The compound typically inhibits key enzymes involved in metabolic processes, leading to the disruption of cellular functions and ultimately causing the death of the pest. The exact molecular targets and pathways can vary depending on the pest species.
Comparación Con Compuestos Similares
F-16 is compared with other similar pesticides to highlight its uniqueness. Similar compounds include:
Organophosphates: Known for their high toxicity and effectiveness.
Carbamates: Similar mode of action but with different chemical structures.
Pyrethroids: Synthetic analogs of natural pyrethrins with lower toxicity to mammals.
F-16 stands out due to its balanced efficacy and relatively low environmental impact compared to these compounds.
Propiedades
Número CAS |
14848-03-4 |
|---|---|
Fórmula molecular |
C20H16N8O6S2 |
Peso molecular |
528.5 g/mol |
Nombre IUPAC |
2-[(E)-2-[2-sulfo-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonic acid |
InChI |
InChI=1S/C20H16N8O6S2/c29-35(30,31)17-7-15(27-19-23-9-21-10-24-19)5-3-13(17)1-2-14-4-6-16(8-18(14)36(32,33)34)28-20-25-11-22-12-26-20/h1-12H,(H,29,30,31)(H,32,33,34)(H,21,23,24,27)(H,22,25,26,28)/b2-1+ |
Clave InChI |
KRMMOHWZHDVMBQ-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)O |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





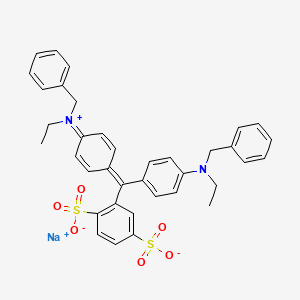

![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)



